2-methyl-5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one
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Description
The compound “2-methyl-5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one” belongs to a class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring .
Synthesis Analysis
Quinolines can be synthesized by cyclization of 1- and 8-substituted quinolines . One of the most widely used methods is based on the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reduction products were condensed with aldehydes and acetone to afford new 1-[(het)arylmethylidene]- and 1-(propan-2-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones .Molecular Structure Analysis
The molecular structure of quinolines involves a benzene ring fused with a pyridine ring . The structure of quinoline displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolines participate in both electrophilic and nucleophilic substitution reactions . They can undergo reactions similar to benzene and pyridine .Mechanism of Action
Target of Action
The primary targets of this compound are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .
Mode of Action
The compound interacts with its targets, factors Xa and XIa, by inhibiting their activity . This inhibition can suppress thrombosis, the formation of blood clots within a blood vessel, thereby contributing to normal hemostasis .
Biochemical Pathways
The compound affects the blood coagulation cascade , a biochemical pathway that leads to the formation of a clot . By inhibiting factors Xa and XIa, the compound disrupts this pathway, reducing the risk of thrombotic diseases .
Result of Action
The result of the compound’s action is the inhibition of blood clotting factors Xa and XIa , which can suppress thrombosis . This action could potentially be beneficial in the treatment of cardiovascular diseases caused by blood coagulation system disorders .
Future Directions
Properties
IUPAC Name |
2-methyl-10-(piperidine-1-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-10-13-6-5-7-14-16(13)20(12)11-15(17(14)21)18(22)19-8-3-2-4-9-19/h5-7,11-12H,2-4,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEHQAISCUOBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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